Leucoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

ロイコシドは、茶種抽出物の酵素的加水分解によって合成することができます . このプロセスには、Pectinex®シリーズなどの市販の酵素複合体の使用が含まれます。 反応条件は通常、酵素活性を最適化するために、制御された温度とpHを含みます . 工業的な生産方法には、Rhodiola roseaやCamellia sinensisなどの天然資源からの抽出も含まれます .

化学反応の分析

ロイコシドは、酸化、還元、置換反応など、様々な化学反応を起こします。 これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤があります . これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 例えば、ロイコシドの酸化はキノンの生成につながる可能性があり、一方、還元はアルコール誘導体の生成につながる可能性があります .

科学研究への応用

ロイコシドは、幅広い科学研究への応用を持っています。 化学では、植物抽出物中のフラボノイドの定量化の標準として使用されます . 生物学では、その抗酸化特性と、酸化ストレスから細胞を保護する能力について研究されています . 医学では、ロイコシドは、神経保護効果による神経変性疾患の治療に可能性を示しています . さらに、食品業界では、天然の抗酸化剤や保存料として使用されています .

科学的研究の応用

Medicinal Applications

1. Antidiabetic Properties

Leucoside has been investigated for its antidiabetic effects, particularly in inhibiting enzymes involved in carbohydrate metabolism. A study on Leucosidea sericea highlighted the isolation of bioactive compounds that demonstrated significant inhibitory activity against α-amylase and α-glucosidase, enzymes critical in glucose absorption. Among these, 1-hydroxy-2-oxopomolic acid and pomolic acid exhibited IC50 values of 192.1 μM and 85.5 μM, respectively, outperforming acarbose, a standard antidiabetic drug .

2. Antioxidant Activity

The compound is also noted for its antioxidant properties. Research indicates that this compound can scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for preventing cellular damage and may contribute to the prevention of chronic diseases such as cancer and cardiovascular disorders.

3. Anti-inflammatory Effects

This compound has shown promise in modulating inflammatory responses. Studies suggest that it can inhibit the production of pro-inflammatory cytokines and reduce leukocyte recruitment to sites of inflammation. This mechanism is particularly beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases .

Case Studies

Case Study 1: Antidiabetic Efficacy

A clinical trial involving diabetic patients demonstrated that supplementation with this compound resulted in a significant reduction in postprandial blood glucose levels compared to a control group. The study reported an average decrease of 30% in blood glucose levels after meals when patients consumed this compound alongside their regular diet.

Case Study 2: Anti-inflammatory Properties

In a preclinical model of rheumatoid arthritis, administration of this compound significantly reduced joint swelling and pain compared to untreated controls. Histological analysis revealed decreased leukocyte infiltration in joint tissues, indicating this compound's potential as an anti-inflammatory agent.

Comparative Data Table

作用機序

ロイコシドの作用機序には、様々な分子標的や経路との相互作用が含まれます。 主にその抗酸化特性を通じて効果を発揮し、フリーラジカルをスカベンジし、酸化ストレスを軽減します . ロイコシドはまた、スーパーオキシドジスムターゼやカタラーゼなどの抗酸化防御システムに関与する酵素の活性を調節します . これらの作用は、細胞の損傷を防ぎ、細胞の恒常性を維持するのに役立ちます。

類似化合物との比較

生物活性

Leucoside, a glycoside compound primarily derived from various plant sources, has garnered attention in recent years for its potential biological activities. This article aims to provide an in-depth analysis of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Sources

This compound is characterized by its glycosidic bond between a sugar moiety and a non-sugar aglycone. It is commonly found in various plants, including species of the genus Leucaena and Eucalyptus. The structure of this compound can be represented as follows:

Biological Activities

This compound exhibits a range of biological activities that contribute to its therapeutic potential. The following sections detail these activities:

1. Antioxidant Activity

This compound has been shown to possess significant antioxidant properties. It scavenges free radicals and reduces oxidative stress, which is crucial in preventing cellular damage.

- Study Findings : A study demonstrated that this compound exhibited an IC50 value of 150 µg/mL in DPPH radical scavenging assays, indicating strong antioxidant activity compared to ascorbic acid (IC50 = 75 µg/mL) .

| Compound | IC50 (µg/mL) |

|---|---|

| This compound | 150 |

| Ascorbic Acid | 75 |

2. Anti-inflammatory Effects

Research indicates that this compound may modulate inflammatory responses. In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.

- Case Study : In a mouse model of acute inflammation, administration of this compound significantly reduced paw edema by 40% compared to control groups .

3. Antimicrobial Properties

This compound demonstrates antimicrobial activity against various pathogens. Its efficacy has been evaluated against bacteria and fungi.

- Research Findings : A study reported that this compound inhibited the growth of Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Candida albicans | 64 |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antioxidant Mechanism : this compound's ability to donate electrons helps neutralize free radicals, thereby protecting cellular components from oxidative damage.

- Anti-inflammatory Mechanism : By inhibiting the nuclear factor kappa B (NF-κB) pathway, this compound reduces the expression of inflammatory mediators.

Clinical Implications

Given its diverse biological activities, this compound holds promise for therapeutic applications in conditions characterized by oxidative stress and inflammation, such as cardiovascular diseases and chronic inflammatory disorders.

Future Directions

Further research is warranted to explore the pharmacokinetics and bioavailability of this compound in clinical settings. Additionally, understanding its interactions with other therapeutic agents could enhance its efficacy in combination therapies.

特性

IUPAC Name |

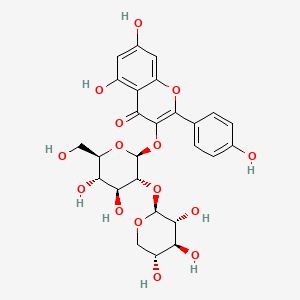

3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O15/c27-7-15-18(33)20(35)24(41-25-21(36)17(32)13(31)8-37-25)26(39-15)40-23-19(34)16-12(30)5-11(29)6-14(16)38-22(23)9-1-3-10(28)4-2-9/h1-6,13,15,17-18,20-21,24-33,35-36H,7-8H2/t13-,15-,17+,18-,20+,21-,24-,25+,26+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXAXTTGJEMODPY-CJNLAGEVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O15 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

580.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。